Cas no 1092475-31-4 (4-(2-Fluorophenyl)-1,2,3-thiadiazole)

4-(2-Fluorophenyl)-1,2,3-thiadiazole is a fluorinated heterocyclic compound featuring a thiadiazole core substituted with a 2-fluorophenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the thiadiazole ring contributes to diverse reactivity and potential biological activity. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s stability under various conditions further ensures reliable performance in synthetic workflows. Researchers value it for its versatility in constructing complex molecular architectures.
4-(2-Fluorophenyl)-1,2,3-thiadiazole structure
1092475-31-4 structure
Product Name:4-(2-Fluorophenyl)-1,2,3-thiadiazole
CAS No:1092475-31-4
MF:C8H5FN2S
MW:180.202103376389
CID:5342451
PubChem ID:19770584
Update Time:2025-05-20

4-(2-Fluorophenyl)-1,2,3-thiadiazole Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluorophenyl)-1,2,3-thiadiazole
    • 4-(2-fluorophenyl)thiadiazole
    • 4-(2-Fluorophenyl)-1,2,3-thiadiazole
    • Inchi: 1S/C8H5FN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H
    • InChI Key: MTWPCVCOKUKQEM-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC=2F)N=N1

Computed Properties

  • Exact Mass: 180.01574750g/mol
  • Monoisotopic Mass: 180.01574750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 54

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Additional information on 4-(2-Fluorophenyl)-1,2,3-thiadiazole

4-(2-Fluorophenyl)-1,2,3-thiadiazole: A Comprehensive Overview

The compound 4-(2-Fluorophenyl)-1,2,3-thiadiazole, identified by the CAS number 1092475-31-4, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This molecule is characterized by its unique structure, which combines a thiadiazole ring with a fluorophenyl substituent. The thiadiazole ring, a five-membered ring containing sulfur and two nitrogen atoms, is known for its stability and versatile reactivity. The 2-fluorophenyl group introduces additional electronic and steric effects, making this compound a valuable building block in various chemical reactions.

Recent studies have highlighted the potential of 4-(2-Fluorophenyl)-1,2,3-thiadiazole in the development of advanced materials. For instance, researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional properties such as high surface area and tunable pore sizes, making them ideal for applications in gas storage and catalysis. The incorporation of the fluorophenyl group enhances the electronic communication within these frameworks, leading to improved performance in catalytic cycles.

In addition to its role in materials science, 4-(2-Fluorophenyl)-1,2,3-thiadiazole has also been investigated for its potential in drug discovery. The thiadiazole ring is a common structural motif in pharmaceuticals due to its ability to interact with various biological targets. Recent research has focused on the compound's ability to modulate enzyme activity and its potential as an anti-inflammatory agent. Preclinical studies have demonstrated promising results, suggesting that this compound could serve as a lead molecule for developing novel therapeutic agents.

The synthesis of 4-(2-Fluorophenyl)-1,2,3-thiadiazole typically involves a multi-step process that begins with the preparation of the thiadiazole core. One common approach involves the reaction of thioamide derivatives with appropriate aldehydes or ketones under acidic conditions. The introduction of the 2-fluorophenyl group is achieved through nucleophilic substitution or coupling reactions. Researchers have also explored alternative synthetic routes to optimize yield and purity, particularly for large-scale production.

From an environmental standpoint, 4-(2-Fluorophenyl)-1,2,3-thiadiazole has been studied for its biodegradability and eco-friendly properties. Recent findings indicate that under specific conditions, this compound can undergo microbial degradation without releasing harmful byproducts. This makes it a more sustainable option compared to traditional organic compounds used in industrial applications.

In conclusion, 4-(2-Fluorophenyl)-1,2,3-thiadiazole (CAS No: 1092475-31-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a key component in advanced materials and pharmaceuticals while maintaining eco-friendly properties. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in both academic and industrial settings.

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